Cas no 1507110-33-9 (3-amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one)

3-Amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one is a pyrrole-derived organic compound featuring an amino ketone functional group. Its structure, incorporating both a pyrrole ring and a propanone moiety, makes it a versatile intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of the amino group enhances reactivity, enabling selective modifications for targeted applications. The dimethyl-substituted pyrrole core contributes to stability while allowing further functionalization. This compound is valued for its potential in constructing heterocyclic frameworks and as a precursor in medicinal chemistry research. Its well-defined molecular architecture ensures consistent performance in synthetic pathways.
3-amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one structure
1507110-33-9 structure
Product Name:3-amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one
CAS No:1507110-33-9
MF:C9H14N2O
MW:166.220262050629
CID:6064046
PubChem ID:96849711
Update Time:2025-05-20

3-amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one
    • 1507110-33-9
    • EN300-1793081
    • Inchi: 1S/C9H14N2O/c1-6-5-11-7(2)9(6)8(12)3-4-10/h5,11H,3-4,10H2,1-2H3
    • InChI Key: DXYNUQLNGGVTEG-UHFFFAOYSA-N
    • SMILES: O=C(CCN)C1C(C)=CNC=1C

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 58.9Ų

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Additional information on 3-amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one

Introduction to 3-Amino-1-(2,4-Dimethyl-1H-Pyrrol-3-yl)Propan-1-one (CAS No. 1507110-33-9)

3-Amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one, with the CAS number 1507110-33-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a pyrrole ring, and a ketone functional group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The pyrrole ring is a five-membered heterocyclic aromatic ring containing four carbon atoms and one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the amino group and the ketone functional group further enhances the compound's reactivity and potential for forming hydrogen bonds, which can be crucial for interactions with biological targets.

Recent studies have highlighted the potential of 3-Amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-Amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one has also been investigated for its potential anticancer activities. A study published in the Cancer Research journal demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. These findings suggest that it could be developed into a novel therapeutic agent for cancer treatment.

The structural flexibility of 3-Amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one also makes it an attractive scaffold for medicinal chemistry efforts aimed at optimizing its pharmacological properties. Researchers have explored various modifications to the pyrrole ring and the amino group to enhance its potency, selectivity, and pharmacokinetic profile. For example, substituting different functional groups on the pyrrole ring has been shown to improve its binding affinity to specific protein targets.

In terms of synthetic methods, 3-Amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one can be prepared through a multi-step synthesis involving the formation of the pyrrole ring followed by functionalization of the amino and ketone groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for large-scale research and development.

The safety profile of 3-Amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one is another important consideration in its development as a pharmaceutical agent. Preclinical studies have indicated that it exhibits low toxicity and good tolerability at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects.

In conclusion, 3-Amino-1-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-one (CAS No. 1507110-33-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into therapeutic agents for inflammatory diseases and cancer. Ongoing research continues to explore its full potential and optimize its properties for clinical use.

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